Etravirine - 269055-15-4

Etravirine

Catalog Number: EVT-267939
CAS Number: 269055-15-4
Molecular Formula: C20H15BrN6O
Molecular Weight: 435.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etravirine is a diarylpyrimidine compound classified as a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). [] Unlike first-generation NNRTIs, etravirine demonstrates activity against a broader range of HIV-1 strains, including those resistant to other NNRTIs like efavirenz and nevirapine. [] This characteristic makes etravirine a valuable tool in scientific research, particularly in studies focused on HIV drug resistance, viral evolution, and the development of novel antiretroviral therapies.

Synthesis Analysis

a) Condensation of 2,4,6-trichloropyrimidine with 3,5-dimethyl-4-hydroxybenzonitrile: This reaction yields a compound with the formula (V). []

b) Condensation with 4-aminobenzonitrile: The compound from step (a) is further reacted with 4-aminobenzonitrile to form a compound with the formula (VI). []

c) Optional Purification: The compound (VI) can be purified, for example, through washing with ethyl acetate. []

d) Ammonolysis: Compound (VI) undergoes ammonolysis using an aqueous ammonia solution in 1,4-dioxane at elevated temperatures (120-130°C) to produce compound (IV). []

e) Halogenation: The final step involves halogenation of compound (IV) to obtain etravirine. []

Molecular Structure Analysis

Etravirine is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C (CYP2C9, CYP2C18, and CYP2C19). [] The main metabolic pathway involves methyl hydroxylation followed by glucuronidation. [] Etravirine also exhibits enzyme-modifying properties: it induces CYP3A4 and weakly inhibits CYP2C9 and CYP2C19. [] These chemical interactions necessitate careful consideration when co-administering etravirine with other drugs metabolized by these enzymes in both clinical and research settings.

Mechanism of Action

Etravirine inhibits HIV-1 reverse transcriptase, a viral enzyme essential for replicating the HIV-1 virus. [] It binds to a non-catalytic site on the enzyme, called the allosteric binding pocket, distinct from the binding site of nucleoside reverse transcriptase inhibitors (NRTIs). [, ] This binding interaction causes a conformational change in the enzyme, hindering its ability to convert viral RNA into DNA, ultimately blocking viral replication. [, ]

Physical and Chemical Properties Analysis

Etravirine exists as a highly crystalline substance, forming needle-shaped prismatic crystals. [] It displays poor solubility in aqueous solutions across a wide pH range (1.2 to 6.8) but shows solubility in certain organic solvents, with high solubility in dimethyl sulfoxide, tetrahydrofuran, dimethylformamide, and dimethylacetamide. [] The melting point of etravirine falls within the range of 259 to 263 °C, accompanied by decomposition, necessitating the avoidance of high-temperature processes during synthesis and formulation. [] Etravirine exhibits lipophilic properties, indicated by its distribution coefficient of 5.22 in the "1-octanol/phosphate buffer solution pH 6.8" solvent system. []

Applications
  • HIV drug resistance studies: Etravirine's unique resistance profile makes it a valuable tool for studying HIV drug resistance mechanisms and the evolution of viral populations under drug pressure. [, , , , , ]

  • Development of novel antiretroviral therapies: Insights gained from studying etravirine's structure, binding interactions, and resistance profile can inform the design and development of more potent and resilient NNRTIs. [, , ]

  • Understanding viral evolution: Research on how HIV-1 develops resistance to etravirine can shed light on broader mechanisms of viral evolution and adaptation to selective pressures. [, ]

  • Investigating HIV persistence: Etravirine's ability to penetrate the central nervous system makes it relevant for studying viral reservoirs and persistence in sanctuary sites, crucial for developing strategies to achieve HIV eradication. [, ]

Future Directions
  • Overcoming etravirine resistance: Research focusing on developing new NNRTIs or combination therapies that circumvent existing etravirine resistance mechanisms will be crucial for expanding treatment options for individuals living with HIV. [, , ]

  • Optimizing etravirine-based regimens: Studies exploring different dosing strategies, drug combinations, and delivery methods for etravirine could enhance its efficacy and minimize potential drug interactions. [, , , , , , , ]

  • Investigating etravirine's potential beyond HIV: Preliminary findings suggest that etravirine may hold therapeutic potential for other diseases like Friedreich's ataxia, prompting further investigation into its broader clinical applications. []

  • Long-term impact of etravirine resistance: Monitoring the prevalence and evolution of etravirine resistance mutations in HIV-1 populations worldwide is essential for informing public health strategies and guiding future antiretroviral drug development efforts. [, ]

Darunavir

Relevance: Darunavir, specifically when boosted with ritonavir, is frequently co-administered with Etravirine in clinical trials and clinical practice. Multiple studies investigate the pharmacokinetic interaction between these two drugs, suggesting that they can be safely and effectively combined without dose adjustment. [, , , , , ]

Cobicistat

Relevance: While cobicistat is a viable alternative to ritonavir for boosting some antiretrovirals, studies suggest that it is not ideal for use with Etravirine. Co-administration of cobicistat with Etravirine leads to a significant decrease in cobicistat exposure and darunavir trough concentrations, which might affect the efficacy of the regimen. []

Efavirenz

Relevance: Efavirenz serves as a comparator drug to Etravirine in clinical trials, mainly in treatment-naïve populations. Studies like the SENSE trial directly compare the efficacy, safety, and tolerability of Etravirine with Efavirenz in a treatment-naïve setting. [, ]

Nevirapine

Relevance: Similar to Efavirenz, Nevirapine is often used as a comparator to assess the performance of Etravirine, especially in treatment-experienced individuals or those with resistance to first-generation NNRTIs. The study cited in [] highlights the substantial prevalence of etravirine resistance in patients experiencing virologic failure on Nevirapine-based regimens. [, , , ]

Raltegravir

Relevance: Raltegravir is often studied in combination with Etravirine in treatment-experienced patients, especially those with multi-drug resistance. Clinical trials and observational studies suggest that combining these two drugs with other active antiretrovirals can lead to high rates of viral suppression. [, , ]

Maraviroc

Relevance: Maraviroc is another antiretroviral agent that has been studied in combination with Etravirine, although the combination requires dose adjustments. Due to drug interactions, Maraviroc should be dosed at 600 mg twice daily with Etravirine in the absence of a boosted protease inhibitor, or at 150 mg twice daily when co-administered with darunavir-ritonavir with or without Etravirine. []

Rifabutin

Relevance: Rifabutin is known to interact with Etravirine. Studies indicate that rifabutin decreases etravirine exposure. While co-administration is possible, it needs careful monitoring and potentially dose adjustments. []

Elvitegravir

Relevance: Elvitegravir, when boosted with ritonavir, can be co-administered with Etravirine without dose adjustments. Clinical studies show minimal pharmacokinetic interactions between these two drugs. []

Properties

CAS Number

269055-15-4

Product Name

Etravirine

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile

Molecular Formula

C20H15BrN6O

Molecular Weight

435.3 g/mol

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)

InChI Key

PYGWGZALEOIKDF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N

Solubility

Soluble in DMSO

Synonyms

4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethyl-benzonitrile
benzonitrile, 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethyl-
etravirine
Intelence
R165335
TMC 125
TMC-125
TMC125 cpd

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.